3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid
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Overview
Description
3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[331]non-6-en-3-yl]propanoic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of 3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of a secondary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[1,5-Dinitro-8-oxo-9-(2-oxo-2-phenylethyl)-3-azabicyclo[3.3.1]non-6-en-3-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can participate in redox reactions, while the bicyclic structure can interact with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
CAS No. |
1087768-88-4 |
---|---|
Molecular Formula |
C19H19N3O8 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-(1,5-dinitro-8-oxo-9-phenacyl-3-azabicyclo[3.3.1]non-6-en-3-yl)propanoic acid |
InChI |
InChI=1S/C19H19N3O8/c23-14(13-4-2-1-3-5-13)10-15-18(21(27)28)8-6-16(24)19(15,22(29)30)12-20(11-18)9-7-17(25)26/h1-6,8,15H,7,9-12H2,(H,25,26) |
InChI Key |
VYBMUZYWZUECGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C=CC(=O)C(C2CC(=O)C3=CC=CC=C3)(CN1CCC(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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